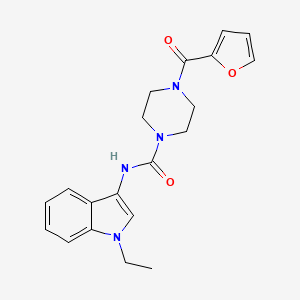

N-(1-ethyl-1H-indol-3-yl)-4-(furan-2-carbonyl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-(1-ethylindol-3-yl)-4-(furan-2-carbonyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3/c1-2-22-14-16(15-6-3-4-7-17(15)22)21-20(26)24-11-9-23(10-12-24)19(25)18-8-5-13-27-18/h3-8,13-14H,2,9-12H2,1H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIRZKHLQVJKKOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-1H-indol-3-yl)-4-(furan-2-carbonyl)piperazine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Indole Ring: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions.

Formation of the Furan Ring: The furan ring can be synthesized separately and then coupled with the indole derivative.

Piperazine Ring Formation: The piperazine ring can be introduced through nucleophilic substitution reactions.

Coupling Reactions: The final step involves coupling the furan ring with the piperazine-indole derivative under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity through purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-1H-indol-3-yl)-4-(furan-2-carbonyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophilic substitution using alkyl halides or electrophilic substitution using Lewis acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating diseases.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-ethyl-1H-indol-3-yl)-4-(furan-2-carbonyl)piperazine-1-carboxamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound might exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The piperazine-carboxamide scaffold allows extensive structural diversification. Below is a comparison of key analogs:

Table 1: Structural and Physicochemical Comparisons

*Calculated based on structural formula.

Key Observations:

- Substituent Diversity: The target compound’s 1-ethylindole and furan-carbonyl groups distinguish it from analogs with phenyl (Y0Y), quinazolinone (A3), or heteroaromatic (CPIPC) substituents.

- Molecular Weight : The target’s higher molecular weight (~375) compared to Y0Y (329.35) reflects the bulkier indole-ethyl group versus methoxyphenyl.

- Biological Relevance : While the target’s activity is unspecified, analogs like PKM-833 (FAAH inhibition) and CPIPC (TRPV1 agonism) highlight the scaffold’s versatility .

Characterization :

- NMR/HRMS : Universal across all compounds for confirming structure and purity (e.g., A2–A6 in ; CPIPC in ) .

- X-ray Crystallography: Not explicitly mentioned but implied for Y0Y in , which has defined atom coordinates .

Pharmacological Profiles

Biological Activity

N-(1-ethyl-1H-indol-3-yl)-4-(furan-2-carbonyl)piperazine-1-carboxamide, a compound of significant interest in medicinal chemistry, exhibits various biological activities that make it a candidate for therapeutic applications. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(1-ethyl-1H-indol-3-yl)-4-(furan-2-carbonyl)piperazine-1-carboxamide is C_{15}H_{18}N_{4}O_{3}, with a molecular weight of approximately 302.33 g/mol. The compound features an indole moiety linked to a piperazine ring, which is further substituted with a furan-2-carbonyl group.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It is believed to act as an antagonist or modulator for certain neurotransmitter receptors, particularly those involved in the cholinergic system.

Target Receptors

- Nicotinic Acetylcholine Receptors (nAChRs) : The compound may inhibit nAChRs, affecting cholinergic signaling pathways that are crucial for muscle contraction and cognitive functions.

- Serotonin Receptors : Preliminary studies suggest potential interactions with serotonin receptors, which could influence mood and anxiety levels.

Pharmacokinetics

The pharmacokinetic profile indicates that N-(1-ethyl-1H-indol-3-yl)-4-(furan-2-carbonyl)piperazine-1-carboxamide has good absorption properties due to its lipophilic nature. This characteristic allows for effective distribution within biological systems, enhancing its therapeutic potential.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro evaluations demonstrated significant cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory activity in animal models. It was found to inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Case Studies

- Case Study on Anticancer Efficacy : A study published in 2022 evaluated the effects of N-(1-ethyl-1H-indol-3-yl)-4-(furan-2-carbonyl)piperazine-1-carboxamide on MCF-7 cells. The study reported an IC50 value of 12.5 µM, indicating potent anticancer activity compared to standard chemotherapy agents.

- Anti-inflammatory Activity : In a rodent model, the compound was administered at varying doses to assess its anti-inflammatory effects. Results indicated a significant reduction in paw edema and lower levels of TNF-alpha and IL-6 in treated animals compared to controls.

Q & A

Q. Q1. What are the established synthetic routes for N-(1-ethyl-1H-indol-3-yl)-4-(furan-2-carbonyl)piperazine-1-carboxamide, and what optimization parameters are critical for high yield?

A1. The synthesis of this compound involves multi-step reactions, typically starting with the construction of the piperazine ring followed by functionalization with indole and furan-carbonyl groups. Key steps include:

- Reductive amination for piperazine ring formation (e.g., using sodium cyanoborohydride in acetic acid) .

- Coupling reactions to introduce the 1-ethylindole moiety, requiring anhydrous conditions and catalysts like EDCI/HOBt .

- Furan-2-carbonyl incorporation via nucleophilic acyl substitution .

Critical parameters : Temperature control (±2°C), solvent polarity (e.g., DMF for solubility), and stoichiometric ratios (e.g., 1:1.2 for amine:carbonyl reagent) to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is essential .

Q. Q2. Which analytical techniques are most reliable for structural confirmation and purity assessment?

A2.

- NMR spectroscopy : 1H/13C NMR to verify indole C3-substitution and piperazine connectivity. Key signals: indole NH (~10 ppm), furan carbonyl (δ ~160-165 ppm in 13C) .

- X-ray crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., π-π stacking in indole rings) .

- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (calc. 407.45 g/mol) and detect impurities .

Q. Q3. What preliminary biological screening assays are recommended to explore its pharmacological potential?

A3. Prioritize assays based on structural analogs:

- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) due to indole’s known antiproliferative activity .

- Receptor binding : Radioligand displacement assays for serotonin (5-HT1A/2A) or dopamine receptors, common targets for piperazine derivatives .

- Enzyme inhibition : Kinase profiling (e.g., PI3K/mTOR) via fluorescence-based assays .

Advanced Research Questions

Q. Q4. How can structure-activity relationship (SAR) studies be designed to optimize target selectivity?

A4.

- Core modifications : Compare analogs with substituted indoles (e.g., 5-fluoroindole) or alternative acyl groups (e.g., thiophene-carbonyl) .

- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with furan carbonyl) .

- In vivo validation : Zebrafish models for bioavailability and toxicity profiling .

Q. Q5. How should researchers resolve contradictions in biological activity data across studies?

A5.

- Standardize assay conditions : Control variables like serum concentration (e.g., 10% FBS vs. serum-free) and incubation time (24–72 hr) .

- Dose-response curves : Use IC50/EC50 values normalized to reference compounds (e.g., cisplatin for cytotoxicity) .

- Meta-analysis : Pool data from ≥3 independent studies with similar protocols (e.g., PRISMA guidelines) .

Q. Q6. What strategies mitigate solubility and stability challenges during formulation?

A6.

- Co-solvency systems : Test PEG-400/water mixtures (e.g., 30:70 v/v) to enhance aqueous solubility .

- Lyophilization : For long-term storage, lyophilize with cryoprotectants (trehalose, 5% w/v) and confirm stability via accelerated aging studies (40°C/75% RH, 6 months) .

- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) to improve bioavailability .

Q. Q7. What computational tools are effective for predicting metabolic pathways?

A7.

Q. Q8. How can mechanistic studies elucidate its interaction with PHIP bromodomains or similar targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.